N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a p-tolyl group at position 6 and a thioacetamide moiety at position 2. The acetamide side chain is further modified with a 2-methoxy-5-methylphenyl group. The compound is registered under CAS number 6962-44-3 and falls under REACH regulatory guidelines .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-4-7-16(8-5-14)17-9-11-20-24-25-22(27(20)26-17)30-13-21(28)23-18-12-15(2)6-10-19(18)29-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQMKNSEWKGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)C)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
1. Chemical Structure and Properties
The compound features a triazolo-pyridazin moiety linked to an acetamide group, which is known for enhancing biological activity through various mechanisms. The presence of methoxy and methyl groups contributes to its lipophilicity and potential binding interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Triazolo derivative | 0.21 | Pseudomonas aeruginosa |
| Triazolo derivative | 0.21 | Escherichia coli |
Cytotoxicity
Cytotoxicity assays using the MTT method have revealed that certain derivatives of this compound induce cell death in human keratinocyte (HaCat) cells and Balb/c 3T3 fibroblasts. The results indicate a promising therapeutic window for further development .
Molecular Interactions
The biological activity of this compound is largely attributed to its ability to interact with key enzymes and receptors:
- DNA Gyrase Inhibition : Molecular docking studies suggest that this compound can bind effectively within the active site of DNA gyrase, forming multiple hydrogen bonds with critical amino acids such as SER1084 and ASP437. These interactions are crucial for its antibacterial activity .
- ADME Properties : In silico assessments indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various derivatives, one triazolo compound demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin. This was attributed to its unique binding interactions and structural features that enhance its efficacy against resistant strains .
Case Study 2: Cytotoxic Effects
Another study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
5. Conclusion
This compound exhibits significant biological activity through various mechanisms including antimicrobial action and selective cytotoxicity against cancer cells. Future research should focus on optimizing its structure for enhanced potency and exploring its full therapeutic potential across different disease models.
Comparison with Similar Compounds
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Core Structure : 4H-1,2,4-triazole substituted with ethyl and pyridinyl groups.
- Key Differences : The pyridinyl group replaces the p-tolyl substituent, and the acetamide side chain includes a 5-acetamido-2-methoxyphenyl group. This substitution may enhance solubility due to the pyridine ring’s polarity but reduce lipophilicity compared to the p-tolyl group in the target compound.
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ()
- Core Structure : 4H-1,2,4-triazole with allyl and thiophenyl substituents.
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Core Structure : Pyrazine-substituted triazole.
- Key Differences : The pyrazine ring introduces additional hydrogen-bonding sites, which could improve target binding but reduce metabolic stability.
Key Observations :
- Electron-withdrawing groups (e.g., bromo in 9c) may enhance enzyme inhibition but reduce solubility.
- Thioacetamide derivatives (e.g., 7b, 11) show potent anticancer activity, suggesting the target compound’s thioether linkage could confer similar properties.
Comparison with :
- Compounds 9a–e in were synthesized using triethylamine as a base, suggesting similar conditions could apply to the target molecule.
- The use of p-tolyl substituents may require optimized coupling conditions to avoid steric hindrance.
Physicochemical Properties
Predicted properties based on structural analogues:
- Lipophilicity : The p-tolyl group increases logP compared to pyridinyl or pyrazine substituents.
- Solubility : The methoxy group enhances water solubility relative to bulkier benzyloxy groups ().
- Stability : Thioether linkages (common in and ) are generally stable under physiological conditions but susceptible to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
